6-Amino-indan-1-OL
Overview
Description
6-Amino-indan-1-OL is a chemical compound belonging to the indane family It is characterized by an indane backbone with an amino group at the 6th position and a hydroxyl group at the 1st position
Mechanism of Action
Target of Action
It is known that similar compounds often interact with enzymes such as monoamine oxidase (mao) and have anti-inflammatory effects .
Mode of Action
They also inhibit biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells . This decrease in end product metabolites and increase in catecholamines can play a significant role in the anti-inflammatory effects of such compounds .
Biochemical Pathways
It is known that similar compounds often affect the pathways related to inflammation and immune response . For instance, MAO inhibitors have been shown to affect inflammation in a variety of in vitro and in vivo CNS and non-CNS disease models .
Pharmacokinetics
It is known that similar compounds often undergo enzymatic reduction and oxidation in plant callus cultures .
Result of Action
It is known that similar compounds often have anti-inflammatory effects and can affect a variety of immune and some non-immune cells .
Action Environment
It is known that similar compounds often undergo enzymatic reduction and oxidation in plant callus cultures, suggesting that the plant’s environment could influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Indan-1-ol, a compound structurally similar to 6-Amino-indan-1-OL, has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, in plant-mediated enantioselective transformation studies, the enzymatic system in carrot callus cultures was found to reduce indan-1-one and oxidize indan-1-ol .
Cellular Effects
The related compound indan-1-ol has been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
The related compound indan-1-ol has been shown to exert its effects at the molecular level through interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on indan-1-ol have shown that its effects can change over time .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Indan-1-ol is part of the Steroid hormone biosynthesis, and Arachidonic acid metabolism pathways .
Transport and Distribution
Understanding how a compound is transported and distributed within cells and tissues is crucial for understanding its biochemical properties .
Subcellular Localization
The subcellular location of a protein provides valuable insights to bioinformaticians in terms of drug designs and discovery, genomics, and various other aspects of medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-indan-1-OL typically involves the reduction of 6-nitro-indan-1-OL. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride. The reaction is generally carried out under mild conditions to prevent over-reduction or degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-nitro-indan-1-OL. This process is scalable and can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-indan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Indanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted indan-1-OL derivatives.
Scientific Research Applications
6-Amino-indan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Indan-1-OL: Lacks the amino group, making it less versatile in chemical reactions.
6-Nitro-indan-1-OL: Precursor to 6-Amino-indan-1-OL, with different reactivity due to the nitro group.
1-Aminoindane: Similar structure but lacks the hydroxyl group, affecting its chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-amino-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHXSWSVDTZYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696243 | |
Record name | 6-Amino-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866472-42-6 | |
Record name | 6-Amino-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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